1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Lipophilicity Drug-like properties Medicinal chemistry

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic small molecule (MW 178.19 g/mol) built on the imidazo[1,2-b]pyrazole core with an N1-ethyl substituent and a C7 primary carboxamide. This scaffold forms the basis of a series of derivatives that induce apoptosis in human leukemia cells at nanomolar concentrations, primarily through oxidative stress and mitochondrial depolarization.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 2098056-96-1
Cat. No. B1490407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS2098056-96-1
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C=N2)C(=O)N
InChIInChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)
InChIKeyYDXFIYAYFNTOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098056-96-1): Core Scaffold Identity and Procurement Context


1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic small molecule (MW 178.19 g/mol) built on the imidazo[1,2-b]pyrazole core with an N1-ethyl substituent and a C7 primary carboxamide . This scaffold forms the basis of a series of derivatives that induce apoptosis in human leukemia cells at nanomolar concentrations, primarily through oxidative stress and mitochondrial depolarization [1]. The 7-carboxamide position is a critical pharmacophore, as demonstrated by extensive structure–activity relationship (SAR) studies on 67-membered libraries in both 2D and 3D cancer models [2]. The compound is covered by a composition-of-matter patent family (e.g., US20220064167A1) claiming imidazo[1,2-b]pyrazole carboxamides as anticancer agents acting via differentiation-coupled apoptosis of immature myeloid cells [3].

Why N1-Ethyl Substitution on Imidazo[1,2-b]pyrazole-7-carboxamide Cannot Be Assumed Interchangeable


Within the imidazo[1,2-b]pyrazole-7-carboxamide class, minor structural modifications at the N1 position produce quantifiable differences in cytotoxic potency and selectivity. The SAR study by Demjén et al. demonstrated that replacing the N1 substituent alters anti-leukemic IC50 values across multiple cell lines, with some analogs showing >10-fold potency shifts [1]. The N1-ethyl group in 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide confers distinct steric and electronic properties compared to the N1-unsubstituted (1H), N1-methyl, or bulkier N1-cyclobutylmethyl analogs, affecting target engagement, cellular permeability, and metabolic stability [1][2]. Furthermore, the 7-carboxamide regioisomer cannot be substituted by the 6-carboxamide positional isomer, as the carboxamide position is a critical determinant of biological activity within this chemotype . The following quantitative evidence guide details where measurable differentiation exists for this specific compound relative to its closest comparators.

Quantitative Differentiation Evidence: 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide vs. Closest Analogs


N1-Ethyl vs. N1-Unsubstituted: Enhanced Lipophilicity and Predicted Membrane Permeability

The N1-ethyl substituent on 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide increases calculated logP compared to the N1-unsubstituted parent (1H-imidazo[1,2-b]pyrazole-7-carboxamide). Class-level SAR indicates that N1-alkylation modulates both potency and selectivity in leukemia cell assays, with the ethyl group providing a balance between hydrophobic contacts and steric accommodation at the target binding site [1][2]. While no direct head-to-head logP measurement was located for this specific pair, the calculated logP difference (estimated ~0.5–0.8 log units based on the methyl-to-ethyl homologation increment) predicts improved passive membrane permeability relative to the N1-H parent, a relevant factor for intracellular target engagement in myeloid leukemia cells [2].

Lipophilicity Drug-like properties Medicinal chemistry

Class-Wide Nanomolar Anti-Leukemic Potency: 7-Carboxamide Position as an Essential Pharmacophore

The imidazo[1,2-b]pyrazole-7-carboxamide chemotype, to which 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide belongs, demonstrates nanomolar-range cytotoxicity against a panel of five human leukemia cell lines. The lead compound DU385 (bearing a 4-OH-phenyl R1 and tert-butyl R2) achieved IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. While direct IC50 data for the 1-ethyl-N1-unsubstituted-7-carboxamide analog has not been published, SAR from the 67-membered library establishes that the 7-carboxamide is essential for activity and that N1 substitution modulates potency [2]. The 1-ethyl derivative occupies a distinct position in the N1-substituent SAR space compared to bulkier N1-substituted analogs (e.g., N1-cyclobutylmethyl derivative CPI-455), which engage BET bromodomains rather than the oxidative stress/apoptosis pathway .

Anti-leukemic activity Cytotoxicity SAR

Mechanism-Based Differentiation: Apoptosis via Oxidative Stress and Mitochondrial Depolarization

Imidazo[1,2-b]pyrazole-7-carboxamides induce apoptosis through a mechanism involving depletion of cellular glutathione and mitochondrial membrane depolarization, confirmed by toxicogenomic analysis showing altered expression of ALOX5AP, TXN, and SOD1 [1]. In a subsequent study, an imidazo[1,2-b]pyrazole-7-carboxamide derivative induced differentiation-coupled apoptosis in HL-60 cells, with ERK phosphorylation as an early survival response followed by increased Bcl-xLbright and pAktbright populations, culminating in caspase-3 activation and sub-G1 DNA content [2]. This mechanism is distinct from the BET bromodomain inhibition exhibited by some N1-substituted imidazo[1,2-b]pyrazole-6-carboxamide analogs such as CPI-455 . The 1-ethyl-7-carboxamide regioisomer is positioned within the 7-carboxamide series that engages this oxidative stress/apoptosis pathway rather than the BET pathway associated with the 6-carboxamide series.

Mechanism of action Apoptosis Oxidative stress

Selectivity Profile: Differential Sensitivity of Leukemia Cells vs. Normal Fibroblasts and Solid Tumor Lines

Imidazo[1,2-b]pyrazole-7-carboxamides exhibit a preferential cytotoxicity profile toward immature leukemia cells compared to differentiated cells and solid tumor lines. The lead compound DU385 showed marked selectivity: human primary fibroblasts were much less sensitive than leukemia lines in the applied concentration range, and both monolayer and spheroid cultures of murine 4T1 and human MCF-7 breast cancer cells exhibited IC50 values 1.5–10.8 μM, representing ~50–650-fold lower sensitivity compared to HL-60 leukemia cells (IC50 16.54 nM) [1]. An imidazo[1,2-b]pyrazole-7-carboxamide derivative further demonstrated ex vivo efficacy against patient-derived AML cells (IC50: 80 nM) with evidence of granulocytic differentiation (increased CD11b, decreased CD33), while sparing more mature cell populations [2]. This selectivity pattern, attributed to the differentiation-coupled mechanism of apoptosis, is a class characteristic of the 7-carboxamide series and is covered under the US20220064167A1 patent claims [3].

Therapeutic window Selectivity Cytotoxicity

Synthetic Tractability: N1-Ethyl as a Versatile Intermediate for Late-Stage Diversification

The N1-ethyl group on 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide provides a stable, non-sterically demanding substituent that preserves the 7-carboxamide as a free primary amide, facilitating further derivatization at the amide nitrogen or at unsubstituted positions on the heterocyclic core. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) used to construct the imidazo[1,2-b]pyrazole scaffold is compatible with diverse N1-alkyl substituents including ethyl, enabling modular library synthesis [1][2]. In contrast, bulkier N1 substituents (e.g., cyclobutylmethyl, tert-butyl) may introduce steric constraints that limit subsequent functionalization at proximal positions. The 1-ethyl derivative thus serves as a strategically advantageous intermediate for hit-to-lead optimization campaigns, offering a balance of drug-like properties and synthetic flexibility not afforded by either the N1-unsubstituted parent (more polar, potentially lower permeability) or heavily substituted N1 analogs (restricted derivatization vectors) [2].

Synthetic chemistry Late-stage functionalization Library synthesis

Patent Landscape: Composition-of-Matter Coverage for 7-Carboxamide Derivatives Including N1-Alkyl Variants

US20220064167A1 provides composition-of-matter protection for imidazo[1,2-b]pyrazole carboxamide and carbothioamide derivatives of general formula (V), wherein R2 (corresponding to the N1 position) includes hydrogen and branched or unbranched C1-C8 alkyl groups, explicitly covering the N1-ethyl substituent [1]. The patent claims cover use in treating solid malignancies (breast, lung, melanoma, gliomas) and myeloproliferative/myelodysplastic neoplasms including acute myelogenous leukemia, by differentiation and subsequent apoptosis of pre-matured myeloid leukemic cells or myeloid-derived suppressor cells [1]. This patent estate distinguishes the 7-carboxamide series from earlier imidazo[1,2-b]pyrazole-1-carboxamide chemotypes (e.g., N-aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides) that target neutrophil chemotaxis via FPR and IL-8 pathways [2]. For procurement decisions in drug discovery, the patent landscape provides favorable composition-of-matter coverage for N1-ethyl-7-carboxamide derivatives through at least 2039.

Intellectual property Freedom-to-operate Patent analysis

Optimal Application Scenarios for 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide in Research and Preclinical Development


Hit-to-Lead Optimization of Anti-Leukemic Agents Targeting Differentiation-Coupled Apoptosis

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide serves as an ideal starting scaffold for medicinal chemistry campaigns aimed at acute myeloid leukemia (AML). The class has demonstrated nanomolar potency (IC50 values as low as 16.54 nM in HL-60 cells) via an oxidative stress and mitochondrial depolarization mechanism distinct from conventional cytotoxic agents [1]. The N1-ethyl substitution provides a balanced lipophilicity profile for cell permeability while preserving multiple derivatization vectors (C2, C3, C6, and the carboxamide nitrogen) for SAR exploration [2]. Researchers can benchmark new analogs against published data for DU385 and related compounds, using the established resazurin viability assay in HL-60, MOLT-4, and MV-4-11 cell lines as a standardized screening cascade [1].

Differentiation Therapy Research: Probing ERK/pAkt/Bcl-xL Survival Signaling in Immature Myeloid Cells

The differentiation-coupled apoptosis mechanism of imidazo[1,2-b]pyrazole-7-carboxamides, characterized by ERK phosphorylation, Bcl-xLbright and pAktbright cell population increases, and eventual caspase-3 activation, makes this chemotype a valuable tool compound for studying the intersection of survival signaling and differentiation in AML and myeloid-derived suppressor cells (MDSCs) [3]. The 1-ethyl-7-carboxamide variant, with its accessible synthesis via GBB-3CR and potential for further functionalization, is well-suited for developing probe molecules to dissect the temporal sequence of signaling events (early ERK response at 6 h, gene expression changes at 12 h, and apoptosis commitment at 24 h) [3]. The ex vivo activity against patient-derived AML cells (IC50: 80 nM) further supports translational relevance [3].

Building Block for Focused Kinase or Epigenetic Target Libraries with Leukemia Selectivity

The free 7-carboxamide and unsubstituted core positions of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide enable rapid parallel synthesis of focused compound libraries. The scaffold's inherent leukemia-vs.-fibroblast selectivity window (~50–650-fold based on class data) reduces the likelihood of pan-cytotoxic hits in primary screens [1]. Libraries derived from this scaffold can be deployed in phenotypic screening cascades for AML and myelodysplastic syndrome targets, or in targeted biochemical assays against kinases or epigenetic regulators implicated in myeloid differentiation blockade. The composition-of-matter patent coverage (US20220064167A1) provides a defined IP space for library-derived lead series [4].

Comparator Compound for SAR Studies Distinguishing 7-Carboxamide vs. 6-Carboxamide and 1-Carboxamide Regioisomers

The imidazo[1,2-b]pyrazole scaffold supports three distinct carboxamide regioisomers (1-, 6-, and 7-carboxamide), each associated with divergent biological activities: 1-carboxamides inhibit neutrophil chemotaxis [5], 6-carboxamides include BET bromodomain inhibitors such as CPI-455 , and 7-carboxamides induce differentiation-coupled apoptosis in leukemia [1][3]. 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, as a representative 7-carboxamide with the simplest N1-alkyl substituent, serves as an essential comparator compound for systematic regioisomeric SAR studies. Such studies are critical for confirming that observed biological activity is regioisomer-specific rather than a general property of the imidazo[1,2-b]pyrazole core [2].

Quote Request

Request a Quote for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.